molecular formula C10H12N6 B11179038 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine CAS No. 3656-03-9

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine

Cat. No.: B11179038
CAS No.: 3656-03-9
M. Wt: 216.24 g/mol
InChI Key: MDJILMQDTKUXND-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrazole ring substituted with a hydrazinylidene group and a methylphenyl group. It is often studied for its potential biological activities and its role as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine typically involves the coupling of diazotized p-methylaniline with malononitrile, followed by a ring closure reaction with hydrazine monohydrate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to its observed biological activities, such as antileishmanial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene-pyrazole derivatives, such as:

Uniqueness

4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in biological applications.

Properties

CAS No.

3656-03-9

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H12N6/c1-6-2-4-7(5-3-6)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)

InChI Key

MDJILMQDTKUXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NN=C2N)N

solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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